molecular formula C11H12BrNO B2750262 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1396777-58-4

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2750262
CAS No.: 1396777-58-4
M. Wt: 254.127
InChI Key: GZDRZVDTUXFZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a bromine atom and two methyl groups attached to the isoquinoline core, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom at the 6th position of the isoquinoline ring.

    Methylation: Addition of methyl groups to the 4th position.

    Cyclization: Formation of the dihydroisoquinoline ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:

    Batch reactors: For controlled reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease due to their ability to interact with specific biological targets in the nervous system .

Case Study:
A study highlighted the synthesis of isoquinoline derivatives that demonstrated neuroprotective effects. The compound was modified to enhance its affinity for dopamine receptors, showing promise in preclinical models for neurodegenerative diseases .

Biological Research

Investigating Cellular Processes:
This compound is employed in biological research to study the effects of isoquinoline derivatives on various cellular processes. Its unique structure allows researchers to explore its interactions with cellular targets, contributing to a better understanding of potential therapeutic effects .

Application Examples:

  • Anticancer Activity: Isoquinoline derivatives have shown significant anticancer properties. For instance, compounds related to this compound have been noted for their ability to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in tumor growth.
  • Neuroprotective Effects: Research indicates that this compound may provide neuroprotection by mitigating oxidative stress and promoting neuronal survival under pathological conditions.

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structure facilitates further chemical modifications, allowing chemists to create a diverse range of compounds for various applications .

Material Science

Development of Advanced Materials:
The unique properties of this compound make it suitable for developing advanced materials. Its chemical characteristics allow it to be incorporated into polymers and coatings that require specific functionalities .

Analytical Chemistry

Detection and Quantification:
This compound is utilized in analytical methods to detect and quantify isoquinoline derivatives in various samples. Its presence enhances the accuracy of chemical analyses and contributes to the development of reliable analytical techniques .

Data Table: Summary of Biological Activities

Activity Type Description References
AnticancerInduces apoptosis via cell cycle arrest; inhibits oncogenic pathways
NeuroprotectionMitigates oxidative stress; promotes neuronal survival
AntimicrobialExhibits activity against various bacteria and fungi
Organic SynthesisServes as a building block for complex organic molecules
Material ScienceUsed for developing advanced materials like polymers and coatings

Mechanism of Action

The mechanism of action for 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-bromoisoquinoline: Lacks the dimethyl groups.

    4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.

    Isoquinoline: The parent compound without any substitutions.

Uniqueness

6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both bromine and dimethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

6-Bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 1396777-58-4) is a compound of interest in medicinal chemistry due to its structural similarity to various biologically active isoquinoline derivatives. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H12_{12}BrN O
  • Molecular Weight : 254.12 g/mol
  • Boiling Point : Approximately 426 °C (predicted)
  • Density : 1.385 g/cm3^3 (predicted)
  • pKa : 14.30 (predicted)

Biological Activity Overview

Research into the biological activity of this compound indicates potential pharmacological effects, particularly in the following areas:

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For example, it has been noted to inhibit the activity of New Delhi metallo-beta-lactamase (NDM-1), a critical enzyme associated with antibiotic resistance .

2. Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Preliminary investigations indicate that it may act as a modulator of dopamine receptors, which could have implications for treating neuropsychiatric disorders. Specifically, its effects on D2 dopamine receptors have been studied, revealing promising results in enhancing receptor activity without significant side effects .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it possesses selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells, suggesting a potential role in cancer therapy .

Research Findings and Case Studies

StudyFocusFindings
Antimicrobial ActivityInhibits NDM-1 enzyme; effective against antibiotic-resistant bacteria.
NeuropharmacologyModulates D2 dopamine receptors; potential for treating neuropsychiatric disorders.
CytotoxicitySelectively toxic to cancer cell lines; lower toxicity to normal cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, its ability to interact with specific enzymes and receptors suggests that it may function through multiple pathways:

  • Enzyme Inhibition : By inhibiting enzymes like NDM-1, the compound can disrupt bacterial cell wall synthesis and survival.
  • Receptor Modulation : Interaction with dopamine receptors may enhance or inhibit neurotransmitter signaling pathways relevant to mood regulation and cognitive function.
  • Induction of Apoptosis : Cytotoxic effects on cancer cells may be mediated through pathways that induce programmed cell death.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation followed by bromination. For example, 4-bromoaniline reacts with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by AlCl₃, achieving ~90% yield after 16 hours . Key variables include temperature (room temperature preferred to avoid side reactions), catalyst loading, and solvent choice. Bromination steps may require controlled stoichiometry to prevent over-bromination. Alternative routes involve Suzuki-Miyaura coupling for introducing substituents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

Structural confirmation relies on:

  • NMR : 1H^1H and 13C^13C NMR identify substituents (e.g., methyl groups at δ ~1.3 ppm, bromine’s deshielding effects) .
  • HRMS : Validates molecular weight (e.g., exact mass 240.096 g/mol for C₁₀H₁₀BrNO) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic C2/c space group with β = 100.227°) .

Q. What physicochemical properties (e.g., LogP, solubility) are critical for designing experiments?

  • LogP : ~2.45, indicating moderate lipophilicity, suitable for cell permeability assays .
  • Solubility : Limited in water; DMSO or ethanol are preferred solvents for biological testing.
  • Stability : Light-sensitive; storage at -20°C in amber vials is recommended .

Advanced Research Questions

Q. How can discrepancies in synthetic yields be resolved when scaling up reactions?

Contradictions in yields often arise from:

  • Oxygen sensitivity : Inert atmosphere (N₂/Ar) is critical for AlCl₃-mediated reactions .
  • Catalyst aging : Freshly prepared AlCl₃ improves reproducibility.
  • Purification methods : Column chromatography vs. recrystallization impacts purity and yield. Optimize gradients (e.g., hexane/ethyl acetate) for difficult separations .

Q. What strategies optimize the compound’s bioactivity in acetylcholinesterase inhibition studies?

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 6 to enhance binding affinity .
  • Structure-activity relationship (SAR) : Methyl groups at 4,4-positions improve steric stabilization in the active site.
  • Docking studies : Use software like AutoDock to model interactions with acetylcholinesterase’s catalytic triad .

Q. How do crystallographic data inform molecular interactions in solid-state studies?

Crystal structures reveal:

  • Hydrogen bonds : Between carbonyl oxygen and hydroxyl groups (O···H distance ~2.1 Å) .
  • C–H···π interactions : Stabilize packing (e.g., phenyl ring interactions with adjacent methyl groups) .
  • Torsional angles : Confirm dihydroisoquinoline ring puckering (e.g., θ = 12.7° for C3–C4–C5–C6) .

Q. What computational methods predict metabolic stability or toxicity?

  • ADMET prediction : Tools like SwissADME estimate hepatic clearance (e.g., CYP3A4 susceptibility due to bromine).
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
  • Molecular dynamics (MD) : Simulates binding persistence in aqueous environments .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-13-10(14)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDRZVDTUXFZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (1.6 g, 6.7 mmol) was dissolved in DCM (12 mL) and cooled to 0° C. Then MeSO3H (1.83 ml, 28.1 mmol) was added, followed by the portion-wise addition of NaN3 (653 mg, 10.1 mmol) over ˜10 min, while maintaining the internal reaction temperature below 5° C. The reaction was allowed to warm to room temperature and was stirred 3 h under nitrogen. At completion, the reaction was cooled to 0° C. and quenched with 8 M aq. NaOH. After stirring 30 minutes at room temperature, the quenched reaction was partitioned between DCM (50 mL) and water (50 mL). The layers were separated and the aqueous layer was extracted with DCM (2×30 mL). The combined organics were washed with brine (50 mL), dried over Na2SO4, filtered and concentrated. 6-bromo-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one (711 mg, 40% yield) was isolated as a white solid after purification by flash chromatography over silica gel (eluting in 50-100% EtOAc/hexane). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.02 (br. s., 1H), 7.77 (d, J=8.0 Hz, 1H), 7.46-7.64 (m, 2H), 3.16 (d, J=3.0 Hz, 2H), 1.27 (s, 6H); MS (EI) m/z=255.1 [M+1]+.
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
653 mg
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.